
Technical Support Center: Ficoll 70 Removal &
Cell Recovery

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Ficoll type 70

CAS No.: 72146-89-5

Cat. No.: B13390706

Get Quote

Subject: Decontamination of Cell Fractions from High-
Density Polymer Media
Status: Active | Tier: Level 3 (Senior Application Support)

Core Directive: The "Golden Path" Protocol
Objective: Complete removal of Ficoll 70 polymer while maintaining >90% cell viability and

minimizing platelet contamination.

The Mechanism of Removal
You cannot "filter" Ficoll 70 out easily because its molecular weight (~70 kDa) overlaps with

plasma proteins, and its viscosity clogs membranes. Removal relies on Differential Density

Dilution.

The Problem: In the gradient, the Ficoll density (approx.[1][2] 1.077 g/mL) prevents cells

from sinking.
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The Solution: You must lower the density of the liquid phase significantly below the cell

density (>1.090 g/mL) by adding a low-density buffer (PBS/media). This restores the cells'

ability to pellet under centrifugal force.

Standard Operating Procedure (SOP-F70-Clean)
Reagents:

Wash Buffer: PBS (Ca2+/Mg2+ free) + 2mM EDTA (prevents clumping) + 0.5% BSA.

Temperature: 18°C–22°C (Room Temp) for initial washes; 4°C for final resuspension.

Workflow:

Harvest: Collect the "buffy coat" interface carefully.[2] Do not take excess supernatant.[3]

Critical Dilution: Transfer cells to a 15mL or 50mL conical tube. Immediately add 3x to 4x

volume of Wash Buffer.

Why? This reduces the solvent density to ~1.01 g/mL, allowing cells to sediment.

The "Soft" Spin (Platelet Removal):

Centrifuge at 120 x g for 10-12 minutes (Brake OFF or LOW).

Result: PBMCs/cells pellet; platelets and residual Ficoll remain in the supernatant.

Aspiration: Carefully aspirate supernatant. Leave ~500µL to avoid disturbing the loose pellet.

The "Hard" Wash (Ficoll Clearance):

Resuspend pellet in 10mL Wash Buffer.[4]

Centrifuge at 400 x g for 5-8 minutes (Brake ON).

Final Recovery: Decant and resuspend in downstream assay media.

Visual Workflow (DOT Diagram)
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Caption: Figure 1. The Dual-Spin Strategy. The first low-speed spin separates cells from the

viscous polymer and platelets; the second high-speed spin ensures maximum recovery.

Troubleshooting Matrix
Identify your issue below to find the immediate corrective action.
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Symptom Probable Cause Corrective Action

"Halo" around cells Residual Ficoll

Insufficient Dilution. The

density of the liquid is still too

high. Repeat wash with 10x

volume of buffer.

Sticky/Gel-like Pellet Genomic DNA release

Cell Lysis. Do not vortex. Add

20µg/mL DNAse I to the wash

buffer. Use gentle inversion

only.

High Platelet Count Co-sedimentation

Spin Speed Too High. Reduce

first spin to 100-120 x g.

Ensure brake is OFF to

prevent turbulence

resuspension.

Low Cell Recovery Cells floating

Density Mismatch. You did not

add enough buffer in Step 2.

Cells are trapped in the Ficoll

phase. Dilute further and spin

at 500 x g.

High Background (Flow) Polymer interference

Autofluorescence. Ficoll can

increase side scatter (SSC).

Perform an extra wash with

warm PBS (37°C) to lower

viscosity before the final cold

wash.

Logic Tree for Troubleshooting
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Caption: Figure 2. Decision logic for common Ficoll removal failures.

Advanced FAQs
Q1: Can I use dialysis to remove Ficoll 70?

Technical Answer: Theoretically yes, but practically no. Ficoll 70 (70 kDa) requires a high

molecular weight cutoff (MWCO) membrane (e.g., 100 kDa). Dialysis is a slow diffusion

process. Keeping primary cells in a dialysis cassette for hours will result in massive viability

loss due to hypoxia and nutrient deprivation. Centrifugation is the only viable method for live

cells.

Q2: Does residual Ficoll affect Flow Cytometry?
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Yes. Residual Ficoll increases the refractive index of the buffer. This alters the Side Scatter

(SSC) signal, often creating a "smear" of debris or shifting the population on the SSC axis

[1]. It can also coat cell membranes, sterically hindering antibody binding for surface

markers.

Q3: Why use Ca2+/Mg2+ free PBS?

Ficoll isolation often activates platelets.[5] Calcium and Magnesium are co-factors for

integrin-mediated adhesion. Removing them prevents platelets from binding to your

Monocytes/Lymphocytes, allowing the platelets to remain in the supernatant during the "Soft

Spin" [2].

Q4: My cells are clumping after the wash. Why?

This is likely Monocyte activation or DNA release.

Monocytes:[5][6] They become sticky at room temperature in the presence of trace Ficoll.

Keep cells on ice after the first wash.

DNA:[7] If viability is low, dying cells release sticky DNA. Add 2mM EDTA and DNAse I to

your wash buffer.

Validation: How do I know it's gone?
Do not proceed to expensive sequencing or culture until you validate removal.
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Method Indicator of Clean Sample Indicator of Residual Ficoll

Microscopy (Phase Contrast)
Cells have sharp, defined

edges. Background is clear.

Cells have a "halo" or

refractive ring. Background

looks "wavy" (Schlieren lines).

Trypan Blue Counting
Cells take up/exclude dye

normally.

Dye uptake is delayed; liquid

on hemocytometer feels

viscous/sticky.

Flow Cytometry
Tight lymphocyte population on

FSC/SSC.

High SSC background; debris

field connects to lymphocyte

gate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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